molecular formula C13H10N2S B2810147 2-[(4-Aminophenyl)sulfanyl]benzonitrile CAS No. 1250596-32-7

2-[(4-Aminophenyl)sulfanyl]benzonitrile

Cat. No.: B2810147
CAS No.: 1250596-32-7
M. Wt: 226.3
InChI Key: IUGPUIIHUVWKED-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C13H10N2S and a molecular weight of 226.3 g/mol . This compound features a benzonitrile group substituted with a 4-aminophenylsulfanyl moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)sulfanyl]benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 4-aminothiophenol with 2-chlorobenzonitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)sulfanyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminophenyl)sulfanyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfanyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Aminophenyl)sulfanyl]benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGPUIIHUVWKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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